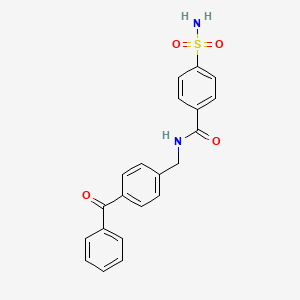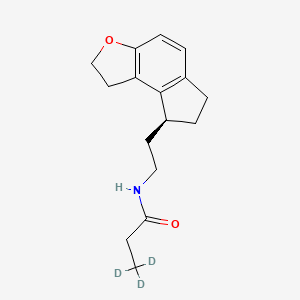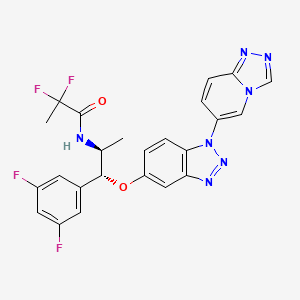
N-Methylpiperazine-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpiperazine-d11 is a deuterated form of N-Methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-d11 can be synthesized by reacting diethanolamine with methylamine under high pressure and temperature conditions. The reaction typically occurs at 250 bar and 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the high pressure and temperature required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylpiperazine-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-Methylpiperazine-N-oxide, while reduction may yield N-Methylpiperazine.
Wissenschaftliche Forschungsanwendungen
N-Methylpiperazine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and interactions.
Medicine: Utilized in the development of pharmaceutical drugs, including anticancer agents.
Industry: Applied in the production of textiles and other industrial materials.
Wirkmechanismus
The mechanism of action of N-Methylpiperazine-d11 involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpiperazine: The non-deuterated form of N-Methylpiperazine-d11.
N-Phenylpiperazine: A similar compound with a phenyl group instead of a methyl group.
Piperazine: The parent compound without any substituents.
Uniqueness
This compound is unique due to its deuterium substitution, which can affect its pharmacokinetic and metabolic profiles. This makes it valuable in drug development and research as a tracer for quantitation during the drug development process .
Eigenschaften
Molekularformel |
C5H12N2 |
|---|---|
Molekulargewicht |
111.23 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
PVOAHINGSUIXLS-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)






![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)




